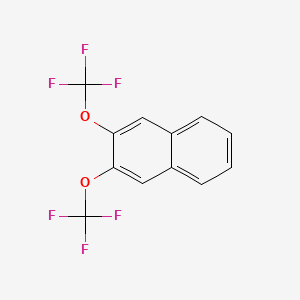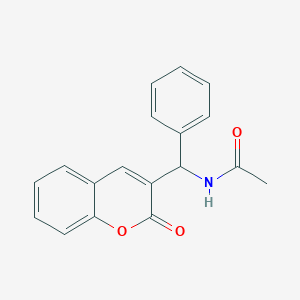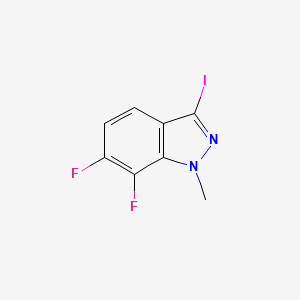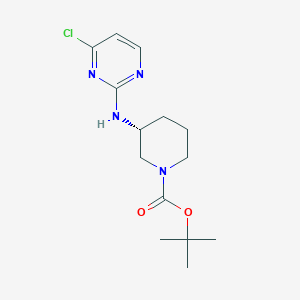
(3-(4-Methylphenylsulfonamido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (3-(4-méthylphénylsulfonamido)phényl)boronique est un composé organoboronique qui a suscité l’intérêt dans divers domaines de recherche en raison de ses propriétés chimiques uniques. Ce composé se caractérise par la présence d’un groupe acide boronique lié à un cycle phényle, lui-même substitué par un groupe 4-méthylphénylsulfonamido. La fonctionnalité acide boronique est connue pour sa capacité à former des liaisons covalentes réversibles avec les diols, ce qui en fait un réactif précieux en synthèse organique et en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (3-(4-méthylphénylsulfonamido)phényl)boronique implique généralement la réaction de couplage de Suzuki-Miyaura, une méthode largement utilisée pour former des liaisons carbone-carbone. La réaction implique le couplage d’un halogénure d’aryle avec un composé organoboronique en présence d’un catalyseur au palladium et d’une base . Les conditions de réaction générales comprennent :
Catalyseur : Complexes de palladium(0) ou de palladium(II)
Base : Carbonate de potassium, carbonate de sodium ou carbonate de césium
Solvant : Tétrahydrofurane (THF), toluène ou diméthylformamide (DMF)
Température : 80-100 °C
Méthodes de production industrielle
La production industrielle de l’acide (3-(4-méthylphénylsulfonamido)phényl)boronique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées sont souvent utilisés pour améliorer l’efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (3-(4-méthylphénylsulfonamido)phényl)boronique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.
Réduction : Le composé peut être réduit pour former les dérivés boranes correspondants.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, perborate de sodium
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium
Substitution : Halogénures d’aryle, catalyseurs au palladium, bases (carbonate de potassium, carbonate de sodium)
Principaux produits
Les principaux produits formés par ces réactions comprennent les esters boroniques, les borates et divers composés aromatiques substitués .
Applications de la recherche scientifique
L’acide (3-(4-méthylphénylsulfonamido)phényl)boronique a un large éventail d’applications dans la recherche scientifique :
Biologie : Utilisé dans le développement de biomolécules contenant du bore pour des études biologiques.
Industrie : Utilisé dans la production de matériaux de pointe et de polymères aux propriétés uniques.
Applications De Recherche Scientifique
(3-(4-Methylphenylsulfonamido)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
Le mécanisme d’action de l’acide (3-(4-méthylphénylsulfonamido)phényl)boronique implique sa capacité à former des liaisons covalentes réversibles avec les diols et d’autres nucléophiles. Cette propriété est exploitée dans diverses applications, telles que l’inhibition enzymatique et la reconnaissance moléculaire. Le groupe acide boronique interagit avec les sites actifs des enzymes, conduisant à la formation de complexes enzyme-inhibiteur stables .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide phénylboronique
- Acide 4-méthylphénylboronique
- Acide 4-méthoxyphénylboronique
Unicité
L’acide (3-(4-méthylphénylsulfonamido)phényl)boronique est unique en raison de la présence du groupe 4-méthylphénylsulfonamido, qui lui confère des propriétés chimiques distinctes et améliore sa réactivité dans certaines réactions. Ce composé présente une stabilité et une sélectivité plus élevées par rapport aux autres acides boroniques, ce qui en fait un réactif précieux dans diverses applications .
Propriétés
Formule moléculaire |
C13H14BNO4S |
|---|---|
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
[3-[(4-methylphenyl)sulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15-17H,1H3 |
Clé InChI |
ZZZMEFYOCSPPHT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)
![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)












